molecular formula C22H24N4O3S B2521548 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-39-0

3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2521548
CAS No.: 451466-39-0
M. Wt: 424.52
InChI Key: BBEUPEGVSBYKDL-UHFFFAOYSA-N
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Description

3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound's framework has been explored for its potential in synthesizing antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones demonstrating antifungal and antibacterial activities, showcasing how structural modifications could impact antimicrobial efficacy (N. Patel & S. D. Patel, 2010). Similarly, Bektaş et al. (2007) created 1,2,4-triazole derivatives with notable antimicrobial properties, further emphasizing the chemical structure's role in enhancing biological activity (H. Bektaş et al., 2007).

Fluorescent Ligands for Receptor Visualization

Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high affinity for 5-HT1A receptors and good fluorescence properties, illustrating the potential of such compounds in receptor visualization and neuroscience research (E. Lacivita et al., 2009).

Crystal Structure Analysis

The crystal structures of compounds related to this chemical structure have been analyzed to understand their molecular configurations and potential interactions. Ullah and Altaf (2014) studied the crystal packing and hydrogen bonding of related compounds, providing insights into their structural stability and reactivity (N. Ullah & M. Altaf, 2014).

Novel Derivatives for Biological Activities

Research has also focused on synthesizing novel derivatives to explore a broad spectrum of biological activities. Abu‐Hashem et al. (2020) developed new heterocyclic compounds derived from this chemical scaffold, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting its versatility in drug discovery (A. Abu‐Hashem et al., 2020).

Corrosion Inhibition

Chen et al. (2021) investigated piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating how structural modifications to this compound can lead to high corrosion inhibition efficiency (Weiqiang Chen et al., 2021).

Properties

IUPAC Name

3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-19-9-5-4-8-18(19)24-12-14-25(15-13-24)20(27)10-11-26-21(28)16-6-2-3-7-17(16)23-22(26)30/h2-9H,10-15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUPEGVSBYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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